molecular formula C15H13ClN6O2S3 B2797108 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 922624-58-6

2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2797108
CAS No.: 922624-58-6
M. Wt: 440.94
InChI Key: NHYKAQBOBGFYTB-UHFFFAOYSA-N
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Description

2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13ClN6O2S3 and its molecular weight is 440.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure Analysis

The synthesis of derivatives related to the specified compound often involves condensation reactions catalyzed by carbodiimide, as seen in the preparation of novel N-(5-aryl-1,3,4-thiadiazol-2-yl) derivatives. These compounds are characterized using various analytical techniques, including IR, 1H NMR, and elemental analyses, to confirm their structures. The intermediate compounds, such as 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, have been confirmed by single-crystal X-ray diffraction, highlighting the detailed structural analysis these compounds undergo (Yu et al., 2014).

Anticancer Activity

A significant area of application for thiadiazole derivatives is in the evaluation of their anticancer activities. For instance, novel 4-[(3-substituted)ureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamides have shown marked anticancer activity. These compounds were prepared from sulfamethizole and evaluated against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines, with some compounds showing high selectivity and marked activity, indicating their potential as anticancer agents (Karakuş et al., 2018).

Molecular Interactions and Crystallography

The study of molecular interactions and crystallography of thiadiazole derivatives has also been a focus. Compounds with the thiadiazole moiety exhibit specific crystal structures and form 3-D arrays through various intermolecular interactions, such as N–H···O, N–H···N, N–H···F, and C–H···N hydrogen bonds, alongside C–H···π, C–Cl···π, and C–O···π interactions. These studies provide insights into the compounds' molecular conformations and the potential for interactions with biological targets (Boechat et al., 2011).

Biological Evaluation Beyond Anticancer

Beyond anticancer applications, thiadiazole derivatives have been synthesized and evaluated for a variety of biological activities, including antimicrobial, antifungal, and antiviral activities. For example, compounds containing the 1,3,4-thiadiazole moiety have been explored for local anesthetic activities, showcasing the versatility of these compounds in biomedical research (Badiger et al., 2012).

Properties

IUPAC Name

2-[[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O2S3/c1-8-6-25-13(17-8)19-11(23)7-26-15-22-21-14(27-15)20-12(24)18-10-4-2-9(16)3-5-10/h2-6H,7H2,1H3,(H,17,19,23)(H2,18,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYKAQBOBGFYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.